molecular formula C17H15ClN2O2S2 B7547806 N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide

N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide

Cat. No. B7547806
M. Wt: 378.9 g/mol
InChI Key: XYGSXVURPGJFER-UHFFFAOYSA-N
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Description

N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as B-cell malignancies, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is required for the activation and proliferation of B-cells, and its inhibition leads to the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects:
N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been shown to inhibit B-cell activation and proliferation in preclinical models. It also reduces cytokine production and inflammation in autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide is a potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in various diseases. However, its efficacy and safety in humans are still being evaluated, and its potential side effects need to be further studied.

Future Directions

1. Combination therapy: N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide can be combined with other drugs to enhance its therapeutic effects in various diseases.
2. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide in humans.
3. New disease indications: N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide can be evaluated for its potential therapeutic applications in other diseases such as solid tumors and viral infections.
4. Drug delivery methods: New drug delivery methods can be developed to improve the bioavailability and efficacy of N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide.

Synthesis Methods

The synthesis of N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide involves a series of chemical reactions starting with the reaction of 3-chlorobenzylamine with 2-bromo-1,3-thiazole to form a thiazole intermediate. This intermediate is then reacted with 4-(4-aminophenyl)benzenesulfonamide to form the final product, N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide.

Scientific Research Applications

N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been extensively studied in preclinical models for its potential therapeutic applications. In B-cell malignancies, N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been shown to inhibit BTK signaling, leading to the induction of apoptosis and inhibition of cell proliferation. In autoimmune disorders, N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been shown to reduce inflammation and improve disease symptoms. In inflammatory diseases, N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been shown to inhibit cytokine production and reduce inflammation.

properties

IUPAC Name

N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-24(21,22)20-15-7-5-13(6-8-15)16-11-23-17(19-16)10-12-3-2-4-14(18)9-12/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGSXVURPGJFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide

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